1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
Description
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene is a brominated aromatic compound featuring an ethoxy bridge substituted with a 4-nitrophenyl group. Its molecular formula is C₁₄H₁₁BrNO₃, with a molecular weight of 321.15 g/mol. The nitro group at the para position of the phenyl ring confers electron-withdrawing properties, influencing reactivity and stability. This compound is typically synthesized via nucleophilic substitution or etherification reactions involving bromophenol derivatives and nitro-substituted alcohols .
Properties
IUPAC Name |
1-[1-(4-bromophenoxy)ethyl]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-10(19-14-8-4-12(15)5-9-14)11-2-6-13(7-3-11)16(17)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHKDSIQFRKYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene typically involves a multi-step process. One common method includes the reaction of 1-bromo-4-nitrobenzene with an appropriate ethoxy reagent under specific conditions. For example, the reaction may involve the use of a palladium catalyst in a Stille cross-coupling reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy linkage, leading to the formation of different oxidation products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as the Stille reaction.
Reducing Agents: Hydrogen gas, catalytic palladium, or other reducing agents for nitro group reduction.
Oxidizing Agents: Various oxidizing agents can be used depending on the desired oxidation product.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing the introduction of functional groups that enhance the compound's reactivity and applicability.
- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds which are significant in pharmaceuticals and materials science.
Pharmaceutical Applications
The compound's structural features make it a potential candidate for drug development. Its derivatives have been explored for:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The nitrophenyl group may contribute to biological activity through mechanisms involving reactive oxygen species (ROS) generation or inhibition of specific enzymes.
- Antibacterial Properties: Some derivatives have shown promise as antibacterial agents, potentially acting through disruption of bacterial cell membranes or interference with metabolic pathways.
Material Science
In material science, this compound can be used as a building block for:
- Liquid Crystals: Its unique molecular structure allows it to form liquid crystal phases, which are essential in display technologies. The compound's ability to modify thermal and optical properties makes it valuable in the development of advanced liquid crystal displays (LCDs).
- Polymers: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Analytical Applications
The compound is also relevant in analytical chemistry:
- Internal Standards in Chromatography: It can be used as an internal standard for gas chromatography-mass spectrometry (GC-MS) due to its stable nature and distinct mass spectral characteristics. This application is crucial for the accurate quantification of volatile organic compounds (VOCs) in environmental samples.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
- Electron-withdrawing groups (nitro, trifluoromethoxy, sulfonyl) enhance electrophilic substitution resistance but increase reactivity in reductions or nucleophilic aromatic substitutions.
- Electron-donating groups (methoxy, ethoxy) improve solubility in polar solvents and stabilize cationic intermediates .
Reactivity Trends :
Stability and Stereochemical Considerations
- Diastereomer Formation : Compounds like 1-Bromo-4-{1-[(4-methoxyphenyl)prop-2-yn-1-yl]oxy}ethylbenzene () exhibit diastereoisomerism (5:6 ratio), impacting crystallization and biological activity.
- Nitro Group Instability : The nitro group in the target compound may decompose under strong reducing or acidic conditions, necessitating careful handling .
Biological Activity
1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential pharmacological properties and interactions with biomolecules. This article delves into the biological activity of this compound, discussing its mechanisms of action, antibacterial effects, and other relevant findings from recent studies.
Chemical Structure and Properties
The structure of this compound includes a bromine atom and a nitrophenyl group, which may influence its biological activity through various mechanisms. The presence of these functional groups can enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- DNA Interaction: Potential interactions with nucleic acids could affect gene expression and replication processes.
Antibacterial Activity
Recent studies have explored the antibacterial properties of this compound against various bacterial strains.
Summary of Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.94 μg/mL | |
| Bacillus subtilis | 0.94 μg/mL | |
| Pseudomonas aeruginosa | 0.94 μg/mL |
The presence of the bromine atom in the compound's structure has been noted to enhance its antibacterial efficacy, particularly against Gram-negative bacteria. The nitro group may also contribute to its bioactivity by facilitating electron transfer processes that are crucial for microbial inhibition.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that compounds with similar structures exhibited superior antibacterial activity compared to conventional antibiotics such as tetracycline and ampicillin. The research indicated that halogen substitutions significantly impacted the antibacterial properties, suggesting that this compound could serve as a lead compound in developing new antibacterial agents .
- Mechanistic Insights : Another investigation focused on the interaction of this compound with bacterial DNA gyrase, an essential enzyme for DNA replication. The findings revealed that it effectively inhibited DNA gyrase activity, thereby preventing bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
